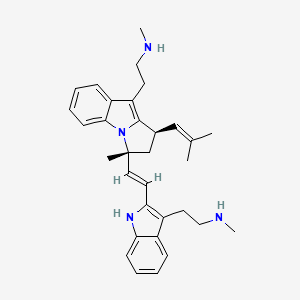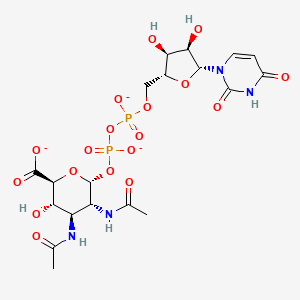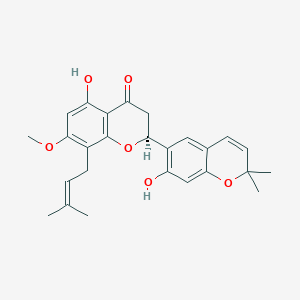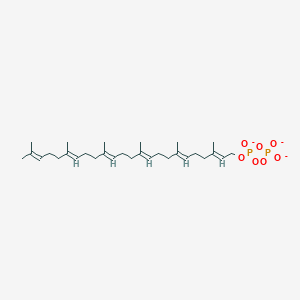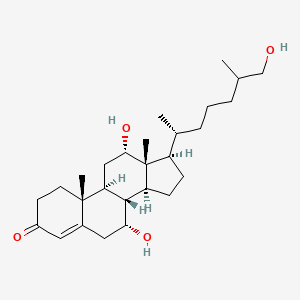
1-Octadecyl-2-hexadecanoyl-sn-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-octadecyl-2-palmitoyl-sn-glycero-3-phosphocholine is a 2-acyl-1-alkyl-sn-glycero-3-phosphocholine betaine where the alkyl and the acyl groups at position 1 and 2 are octadecyl and palmitoyl respectively. It derives from a 1-O-octadecyl-sn-glycero-3-phosphocholine and a hexadecanoic acid.
Aplicaciones Científicas De Investigación
Effects on Exocrine Secretory Glands
1-Octadecyl-2-hexadecanoyl-sn-glycero-3-phosphocholine and its analogues demonstrate significant stimulation of amylase release in exocrine secretory glands. This effect is comparable to acetylcholine and results from interaction with plasma membrane receptors (Söling, Eibl, & Fest, 1984).
Critical Micellar Concentration
This compound has been studied for its critical micellar concentration, showing that at typical biological study concentrations, it is present as a monomolecular species. This characteristic is crucial for understanding its diverse biological activities (Kramp, Piéroni, Pinckard, & Hanahan, 1984).
Interaction with Cellular Targets
This compound has been identified as a new cellular target for specific potassium channels, indicating its potential role in modulating ion channel functions (Potier et al., 2011).
Platelet Stimulating Activity
Enantiomers of this compound show significant platelet stimulating activity, indicating its potential role in regulating platelet function and hemostasis (Hanahan, Munder, Satouchi, McManus, & Pinckard, 1981).
Effects on Membrane Biophysics
Studies have demonstrated that certain analogs of this compound influence the biophysical properties of model membranes. This provides insights into the mechanism of action of these compounds at the cellular level (Torrecillas et al., 2006).
Influence on Calcium Fluxes
This compound and its analogs significantly influence calcium fluxes into human endothelial cells, suggesting their potential role in cellular signaling and vascular functions (Bussolino et al., 1985).
Propiedades
Fórmula molecular |
C42H86NO7P |
|---|---|
Peso molecular |
748.1 g/mol |
Nombre IUPAC |
[(2R)-2-hexadecanoyloxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H86NO7P/c1-6-8-10-12-14-16-18-20-21-22-24-26-28-30-32-34-37-47-39-41(40-49-51(45,46)48-38-36-43(3,4)5)50-42(44)35-33-31-29-27-25-23-19-17-15-13-11-9-7-2/h41H,6-40H2,1-5H3/t41-/m1/s1 |
Clave InChI |
GTFLTTXDLGEBAI-VQJSHJPSSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



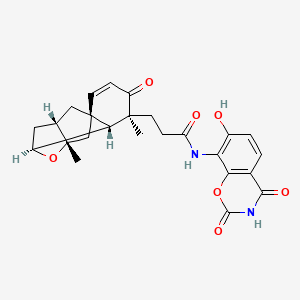



![N-[4-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-2-oxoimidazolidin-1-yl]methanesulfonamide](/img/structure/B1264169.png)
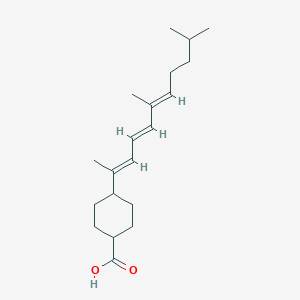
![2-O-palmitoyl-3-O-[(2E,4S,6S)-2,4,6-trimethyltetracos-2-enoyl]-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1264172.png)
